2-Methoxyphenyl(methyl)phenylphosphine
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Overview
Description
(2-METHOXYPHENYL)METHYLPHENYLPHOSPHINE is an organophosphorus compound with the molecular formula C14H15OP and a molecular weight of 230.24 g/mol . It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylphenylphosphine moiety. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHOXYPHENYL)METHYLPHENYLPHOSPHINE typically involves the reaction of 2-methoxyphenylmagnesium bromide with dichlorophenylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation under reduced pressure .
Industrial Production Methods
Industrial production of (2-METHOXYPHENYL)METHYLPHENYLPHOSPHINE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
(2-METHOXYPHENYL)METHYLPHENYLPHOSPHINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines with different substituents.
Substitution: It participates in substitution reactions where the methoxy or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds with altered functional groups .
Scientific Research Applications
(2-METHOXYPHENYL)METHYLPHENYLPHOSPHINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-METHOXYPHENYL)METHYLPHENYLPHOSPHINE involves its interaction with molecular targets through its phosphine group. It can coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. The methoxy and phenyl groups influence its reactivity and selectivity in these interactions .
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylphosphine: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
Tris(2-methoxyphenyl)phosphine: Contains three methoxyphenyl groups, offering different steric and electronic properties.
Uniqueness
(2-METHOXYPHENYL)METHYLPHENYLPHOSPHINE is unique due to its balanced combination of methoxy and phenyl groups, providing a versatile platform for various chemical transformations and applications. Its ability to form stable complexes with metals and participate in diverse reactions makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C14H15OP |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
(2-methoxyphenyl)-methyl-phenylphosphane |
InChI |
InChI=1S/C14H15OP/c1-15-13-10-6-7-11-14(13)16(2)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
WLPVFKXJHBTYJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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